molecular formula C10H12N4 B12966166 (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B12966166
M. Wt: 188.23 g/mol
InChI Key: WWIFSEWRLZZMJQ-UHFFFAOYSA-N
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Description

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that features a triazole ring substituted with a p-tolyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the p-tolyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of p-tolylhydrazine with formamide can yield the triazole ring, which can then be further functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

    Substitution: The p-tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the p-tolyl moiety.

Scientific Research Applications

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methanamine group may enhance binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    m-Tolylmethanamine: Similar in structure but lacks the triazole ring.

    N-Methyl-1-(naphthalen-1-yl)methanamine: Contains a naphthalene ring instead of a p-tolyl group.

    9H-Fluoren-9-amine: Features a fluorene ring instead of a triazole ring.

Uniqueness

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of both the triazole ring and the p-tolyl group, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

(4-(p-Tolyl)-4H-1,2,4-triazol-3-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure featuring a p-tolyl group attached to a triazole moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 52416431

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound.

In Vitro Studies

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, including those from the ESKAPE panel known for their antibiotic resistance. Preliminary results suggest that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, while showing variable efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens were determined in various studies:
    • Staphylococcus aureus: 32 µg/mL
    • Enterococcus faecium: 16 µg/mL
    • Escherichia coli: 64 µg/mL
    • Pseudomonas aeruginosa: 128 µg/mL
    These findings indicate a promising antibacterial profile, particularly against Gram-positive organisms.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated in various cancer cell lines.

Case Study: Cancer Cell Lines

A study assessed the cytotoxicity of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated:

  • HeLa Cells : IC50 = 25 µg/mL
  • MCF-7 Cells : IC50 = 30 µg/mL

These values suggest that the compound may possess selective cytotoxic properties that could be exploited in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring plays a critical role in interacting with biological targets such as enzymes involved in nucleic acid synthesis or cell wall formation in bacteria.

Future Directions and Therapeutic Potential

Given its antibacterial and anticancer properties, further research is warranted to explore:

  • Combination Therapies : Investigating the synergistic effects when combined with existing antibiotics or chemotherapeutic agents.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and reduce toxicity.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-8-2-4-9(5-3-8)14-7-12-13-10(14)6-11/h2-5,7H,6,11H2,1H3

InChI Key

WWIFSEWRLZZMJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NN=C2CN

Origin of Product

United States

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